2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid functions as a key intermediate in the synthesis of phthalazinone scaffolds. These scaffolds have been explored for their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes []. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition is a promising strategy for cancer treatment []. Studies have shown that phthalazinone derivatives derived from 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid exhibit significant PARP inhibitory activity, making them potential candidates for cancer therapeutics [].
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a compound characterized by its molecular formula and a molecular weight of 298.27 g/mol. The compound features a benzoic acid moiety substituted with a fluoro group and a phthalazinone derivative, making it an interesting candidate for various chemical and biological applications. Its structure can be represented by the SMILES notation: OC(=O)c1cc(CC2=NNC(=O)c3ccccc23)ccc1F
and the InChI string: InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22)
.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid itself doesn't have a known mechanism of action. However, its significance lies in its role as a precursor for phthalazinone derivatives with potential therapeutic applications. These derivatives can target various biological processes depending on their specific structure. Some phthalazinone derivatives act as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are being investigated for their anti-cancer properties [].
These reactions are significant for synthesizing derivatives that could enhance its biological activity or modify its properties.
Preliminary studies suggest that 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid may exhibit biological activities due to its structural components. Compounds with similar structures often show:
The synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid typically involves multi-step organic synthesis techniques. A common approach includes:
These methods highlight the complexity of synthesizing this compound and its derivatives .
This compound holds potential in several fields:
Interaction studies involving 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies could explore:
Such studies will provide insight into its potential therapeutic applications and safety profile .
Several compounds share structural similarities with 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity | Notability |
---|---|---|---|
Phthalazinone | Contains phthalazine ring | Antitumor effects | Core structure for many bioactive compounds |
4-Oxoquinazoline | Similar nitrogen-containing heterocycle | Antimicrobial properties | Known for diverse biological activities |
2-Fluorobenzoic Acid | Fluorinated benzoic acid | Limited activity | Basic structural component |
The unique combination of a fluorine atom and a phthalazinone moiety in 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid distinguishes it from these similar compounds, potentially enhancing its bioactivity and application scope .
The compound 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid has the molecular formula $$ \text{C}{16}\text{H}{11}\text{FN}{2}\text{O}{3} $$ and a molecular weight of 298.27 g/mol. Its IUPAC name derives from the benzoic acid backbone substituted with a fluorine atom at position 2 and a phthalazinone-linked methyl group at position 5. The systematic name reflects the integration of three key structural units: a fluorinated benzene ring, a phthalazinone heterocycle, and a carboxylic acid functional group.
The central benzene ring contains a fluorine atom at the ortho position relative to the carboxylic acid group. This substitution introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.
The phthalazinone component consists of a bicyclic structure with a ketone group at position 4 and an imine group at position 1. This moiety exhibits partial aromaticity, with resonance stabilization between the carbonyl oxygen and adjacent nitrogen atoms.
The terminal carboxylic acid ($$-\text{COOH}$$) at position 5 enhances solubility in polar solvents and enables salt formation or esterification, critical for pharmaceutical applications.
Density Functional Theory (DFT) studies reveal that the phthalazinone ring adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the N–H group and the carbonyl oxygen. Tautomerism is possible via proton transfer between the lactam (keto) and lactim (enol) forms, though the keto form dominates due to resonance stabilization. Water-assisted tautomerization reduces the energy barrier for proton transfer, as demonstrated by B3LYP/6-311++G(d,p) calculations.
Comparative analysis with analogs highlights structural versatility:
Methoxy derivatives, such as 6-methoxy-4-(pyridin-2-yl)-1(2H)-phthalazinone, exhibit distinct spectroscopic profiles due to electron-donating effects.
The compound is synthesized via a three-step process:
Key reaction:
$$
\text{C}7\text{H}5\text{FO}3 + \text{C}8\text{H}5\text{BrN}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{C}{16}\text{H}{11}\text{FN}2\text{O}_3 + \text{HBr}
$$
Property | Value/Description | Source |
---|---|---|
Melting Point | 260–264°C | |
Solubility | Low in water; soluble in DMSO | |
pKa | 3.19 (carboxylic acid) | |
LogP | 1.42 (predicted) |
The carboxylic acid group ($$ \text{p}K_a \approx 3.19 $$) deprotonates in physiological conditions, enhancing bioavailability.
This compound serves as a key intermediate in synthesizing olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. The phthalazinone core mimics nicotinamide, competitively binding PARP’s catalytic domain.
Derivatives exhibit cytotoxicity against HT-29 (colon) and PC-3 (prostate) cancer cells, with IC$$_{50}$$ values of 20–30 μM. Mechanistic studies suggest apoptosis induction via PARP-1 inhibition and DNA repair disruption.
Peaks at 1685 cm$$^{-1}$$ (C=O stretch) and 2550 cm$$^{-1}$$ (O–H, carboxylic acid).
ESI-MS: m/z 299.1 [M+H]$$^+$$.
HPLC purity ≥97% (C18 column, acetonitrile/water gradient).
Irritant